Deoxybostrycin

Beschreibung

Significance of Natural Products in Biomedical Discovery

Natural products, which are organic compounds produced by living organisms, have historically served as an indispensable source for the discovery of new drugs and lead compounds for pharmaceutical development. Their importance in drug discovery stems from their remarkable structural and chemical diversity, often featuring intricate carbon skeletons that are challenging to replicate synthetically. scirp.orgscielo.br Many approved small molecule new chemical entities, particularly in areas such as antimicrobials, anticancer agents, antihypertensives, and anti-inflammatory drugs, have either originated directly from natural sources or are derivatives thereof. scirp.orgscielo.br It is estimated that a substantial percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.orgwikipedia.org This rich chemical diversity, coupled with their inherent biological history, positions natural products as a continuous and vital resource for identifying novel therapeutic agents and addressing a wide array of medical challenges. scielo.brmdpi.com Despite the advent of other drug discovery methodologies, natural products continue to contribute significantly to the pipeline of new clinical candidates and approved drugs. scirp.orgnih.gov

Overview of Deoxybostrycin as a Tetrahydroanthraquinone Compound

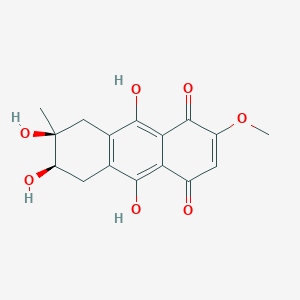

This compound is classified as a tetrahydroanthraquinone compound, a subgroup of the broader anthraquinone class. mdpi.combocsci.commdpi.com Anthraquinones are characterized by a core anthracene structure with two ketone groups. ctdbase.org The chemical structure of this compound is defined by the molecular formula C₁₆H₁₆O₇, with a molecular weight of 320.29 g/mol . nih.govnih.govchemspider.com Its specific stereochemistry at the 5, 6, and 7 positions is (5S,6R,7S), which contributes to its distinct biological properties. ontosight.ai The compound features hydroxyl, methoxy, and methyl substituents attached to its anthraquinone backbone. ontosight.ai

The key chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₇ | nih.govnih.gov |

| Molecular Weight | 320.29 g/mol | nih.govnih.gov |

| PubChem CID | 59051896 | nih.gov |

| Compound Class | Tetrahydroanthraquinone | mdpi.combocsci.com |

| Defined Stereocenters | 2 / 2 | nih.gov |

Historical Context of this compound Isolation and Initial Characterization

The initial isolation and characterization of this compound trace back to its discovery as a natural product. It was first isolated in 1982 from the fungus Alternaria eichhorniae, a known pathogen of the water hyacinth (Eichhornia crassipes). bocsci.comsemanticscholar.orgnih.gov In this initial report, this compound was identified as one of two crystalline red pigments, alongside bostrycin, exhibiting phytotoxic activity. nih.gov This marked the first instance of this compound being isolated from a natural source. nih.gov

Subsequently, this compound has also been isolated from other natural sources, notably from the marine mangrove endophytic fungus Nigrospora sp. No. 1403, found in the South China Sea. mdpi.combocsci.commdpi.comfrontiersin.org The structure of this compound was elucidated and confirmed through the interpretation of various spectral data, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR. mdpi.commdpi.com These characterization efforts laid the groundwork for further investigations into its biological activities and potential applications in biomedical research.

Eigenschaften

Molekularformel |

C16H16O7 |

|---|---|

Molekulargewicht |

320.29 g/mol |

IUPAC-Name |

(6R,7S)-6,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H16O7/c1-16(22)5-7-6(3-10(16)18)13(19)11-8(17)4-9(23-2)15(21)12(11)14(7)20/h4,10,18-20,22H,3,5H2,1-2H3/t10-,16+/m1/s1 |

InChI-Schlüssel |

NCLWGURXHFTQGF-HWPZZCPQSA-N |

SMILES |

CC1(CC2=C(CC1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

Isomerische SMILES |

C[C@@]1(CC2=C(C[C@H]1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

Kanonische SMILES |

CC1(CC2=C(CC1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

Synonyme |

4-deoxybostrycin |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structural Modification Strategies for Deoxybostrycin Analogues

Synthetic Approaches to Deoxybostrycin Core Structures

The synthesis of the core structure of this compound and its analogues often involves multi-step chemical reactions. While the natural product is isolated from fungal sources, chemical synthesis provides a means to access the core scaffold and to introduce structural diversity that may not be available through natural biosynthetic pathways. mdpi.comuni-duesseldorf.de The total synthesis of related tetrahydroanthraquinone compounds has been a subject of interest, providing pathways to the fundamental architecture of this compound. frontiersin.org These synthetic routes are crucial for producing the initial building blocks necessary for further derivatization and the exploration of structure-activity relationships.

Semi-Synthetic Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a key strategy for generating a library of this compound analogues. gardp.orgeupati.eu This approach leverages the readily available natural product as a starting material, allowing for targeted modifications at specific positions on the molecule. mdpi.comrhhz.net The primary sites for these modifications on the this compound scaffold are the C-2, C-3, C-6, and C-7 positions, where functional groups can be altered to influence the molecule's biological profile. mdpi.com

Strategic Functionalization at Key Positions (C-2, C-3, C-6, C-7)

The chemical reactivity of the this compound molecule allows for strategic functionalization at several key carbon atoms. Researchers have successfully introduced a variety of substituents at the C-2, C-3, C-6, and C-7 positions to investigate their impact on the compound's properties. mdpi.comnih.gov

The hydroxyl groups at the C-2 and C-3 positions of this compound are amenable to chemical modification. For instance, the reaction of this compound with 2,2-dimethoxypropane or polyoxymethylene in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) yields 2,3-ketal derivatives. mdpi.com This strategic protection or modification of the diol system can influence the molecule's conformation and interaction with biological targets.

Table 1: Synthesis of C-2/C-3 Ketal Derivatives of this compound

| Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | 2,2-dimethoxypropane | p-toluenesulfonic acid | 2,3-O-isopropylidene this compound | mdpi.com |

| This compound | Polyoxymethylene | p-toluenesulfonic acid | Methylene acetal derivative | mdpi.com |

| Bostrycin | 3-methyl-2-butenal | p-toluenesulfonic acid | 2,3-O-(3'-methylbut-2'-enyl) Bostrycin | mdpi.com |

This table showcases examples of reagents used to create ketal and other substituted derivatives at the C-2 and C-3 positions of this compound and the related compound, bostrycin.

The C-6 and C-7 positions of the this compound core are susceptible to nucleophilic substitution reactions. Treatment of this compound with various primary and secondary amines in a solvent like methanol at room temperature leads to the formation of a series of alkylamino and arylamino derivatives. mdpi.com This reaction involves the displacement of a methoxy group, offering a straightforward method to introduce nitrogen-containing functionalities. mdpi.com The diversity of available amines allows for the creation of a wide range of analogues with varying steric and electronic properties at these positions. mdpi.com

In addition to amines, thiols can also act as nucleophiles to modify the C-6 and C-7 positions. The reaction of this compound with various thiols and dithiols, typically in the presence of a base such as triethylamine at reduced temperatures, affords dithio-substituted derivatives. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism, resulting in the introduction of sulfur-containing moieties, which can significantly alter the molecule's biological activity. mdpi.commdpi.com

Table 2: Examples of C-6/C-7 Substituted this compound Derivatives

| Position(s) | Substituent Type | Example Reagents | Reference |

|---|---|---|---|

| C-6/C-7 | Alkylamino/Arylamino | Various amines | mdpi.com |

This table provides a summary of the types of substituents introduced at the C-6 and C-7 positions of the this compound scaffold.

Alkylamino and Arylamino Derivatives at C-6/C-7

Development of Novel this compound Scaffolds

The chemical modifications extend beyond simple functional group interconversions to the development of entirely new this compound-based scaffolds. mdpi.com By employing a range of synthetic reactions, researchers can create more complex derivatives. For instance, the dithio-substituted derivatives can serve as platforms for further chemical transformations, leading to novel heterocyclic systems fused to the anthraquinone core. These advanced derivatization strategies aim to explore a wider chemical space and to develop compounds with unique three-dimensional structures and potentially novel mechanisms of action. mdpi.comresearchgate.net

Related Natural and Synthetic Anthraquinone Analogues

This compound belongs to the tetrahydroanthraquinone class of compounds, which are secondary metabolites found primarily in microorganisms and, to a lesser extent, in plants. frontiersin.org This class is characterized by an anthraquinone scaffold where one of the benzene rings is hydrogenated. frontiersin.org The structural diversity within this family, arising from different substitution patterns on the core ring, leads to a wide range of biological activities. frontiersin.orgmdpi.com Many related natural products have been isolated from various fungal species, particularly those from marine environments. mdpi.comresearchgate.net

Bostrycin and its Structural Relationship to this compound

Bostrycin is a closely related natural tetrahydroanthraquinone that is often co-isolated with this compound from the same fungal sources, such as the mangrove endophytic fungus Nigrospora sp. and Alternaria eichhorniae. semanticscholar.orgoup.commdpi.comzenodo.org The structural relationship between the two compounds is direct and defined by a single functional group: this compound is the 4-deoxy derivative of bostrycin. semanticscholar.orgmdpi.comencyclopedia.pub This means this compound lacks the hydroxyl group at the C-4 position that is present in the bostrycin molecule. semanticscholar.org Both compounds have been the subject of research into their biological activities, including cytotoxic effects against various cancer cell lines. frontiersin.orgmdpi.com The synthesis of derivatives by modifying functional groups on the bostrycin scaffold has been explored to investigate structure-activity relationships and enhance its anticancer properties. frontiersin.orgmdpi.com

Table 1: Structural Comparison of this compound and Bostrycin

| Feature | This compound | Bostrycin | Structural Difference |

|---|---|---|---|

| Chemical Name | 4-Deoxybostrycin | Bostrycin | Presence/Absence of C-4 Hydroxyl |

| Core Structure | Tetrahydroanthraquinone | Tetrahydroanthraquinone | Identical |

| Relationship | Is the 4-deoxy derivative of Bostrycin. semanticscholar.orgencyclopedia.pub | Parent compound to this compound. mdpi.com | A single hydroxyl group. |

| Common Sources | Nigrospora sp., Alternaria eichhorniae. researchgate.netsemanticscholar.orgzenodo.org | Nigrospora sp., Alternaria eichhorniae. oup.comzenodo.orgsmolecule.com | Often isolated together. mdpi.comzenodo.org |

Nigrosporin and its Deoxy-Derivatives

Nigrosporin is another related natural product that is structurally defined as the deoxy-derivative of 4-deoxybostrycin. semanticscholar.orgnih.gov This compound was first isolated from the fungus Nigrospora oryzae and has also been obtained, along with this compound, from the mangrove endophytic fungus Nigrospora sp. collected from the South China Sea. semanticscholar.orgtandfonline.com Species of the Nigrospora genus are known to produce a variety of bioactive secondary metabolites, including anthraquinones and their derivatives. auctoresonline.org Both nigrosporin and this compound have demonstrated anti-mycobacterial activity, showing inhibitory effects against Mycobacterium bovis BCG and various strains of M. tuberculosis. semanticscholar.orgnih.gov

Table 2: Nigrosporin and its Relationship to this compound

| Compound | Nigrosporin | This compound |

|---|---|---|

| Structural Relationship | Deoxy-derivative of 4-deoxybostrycin. semanticscholar.orgnih.gov | Parent compound to Nigrosporin. |

| Initial Isolation Source | Nigrospora oryzae. semanticscholar.org | Alternaria eichhorniae. semanticscholar.org |

| Shared Isolation Source | Nigrospora sp. semanticscholar.org | Nigrospora sp. researchgate.netsemanticscholar.org |

| Reported Bioactivity | Anti-mycobacterial. semanticscholar.orgnih.gov | Anti-mycobacterial, Antitumor. frontiersin.orgsemanticscholar.org |

Other Tetrahydroanthraquinone Compounds

The tetrahydroanthraquinone family is a diverse group of natural products with significant potential for drug discovery due to their varied biological activities. frontiersin.org These compounds are predominantly microbial secondary metabolites, although some have been isolated from plants. frontiersin.org Structurally, they are often classified based on the oxidation pattern of the quinone system, such as tetrahydro-9,10-anthraquinones or the less stable tetrahydro-5,8-anthraquinones. frontiersin.org A number of these compounds have been isolated from various fungal genera and investigated for their therapeutic potential.

Notable Tetrahydroanthraquinone Compounds:

(1S,3S)-Austrocortirubin: Isolated from a fungal source, this compound was identified as a scaffold for generating a library of N-substituted tetrahydroanthraquinones for antimalarial screening. griffith.edu.au It demonstrated the most potent activity against P. falciparum among the tested natural products. griffith.edu.au

Auxarthrols: A series of tetrahydroanthraquinones, including Auxarthrols A, B, E, and H, were isolated from the plateau soil-derived fungus Auxarthron umbrinum. researchgate.net

Prisconnatanones: Nine different tetrahydro-9,10-anthraquinones, named prisconnatanones A-I, have been extracted from the root of the plant Prismatomeris connata. frontiersin.org

Other Fungal Metabolites: Various other tetrahydroanthraquinone derivatives have been identified from fungi such as Dermocybe splendida and Stemphylium globuliferum. npatlas.orgnpatlas.org

The continued exploration of natural sources, particularly marine and endophytic fungi, is expected to yield additional novel tetrahydroanthraquinone analogues. mdpi.com

Table 3: Examples of Other Tetrahydroanthraquinone Compounds

| Compound Name | Source Organism | Organism Type | Reference |

|---|---|---|---|

| (1S,3S)-Austrocortirubin | Fungus (unspecified) | Fungus | griffith.edu.au |

| 1-Deoxyaustrocortirubin | Fungus (unspecified) | Fungus | griffith.edu.au |

| Auxarthrol A | Auxarthron umbrinum | Fungus | researchgate.net |

| Auxarthrol B | Auxarthron umbrinum | Fungus | researchgate.net |

| Prisconnatanones A-I | Prismatomeris connata | Plant | frontiersin.org |

| Unnamed Derivatives | Stemphylium globuliferum | Fungus | npatlas.org |

| Unnamed Gentiobiosides | Dermocybe splendida | Fungus | npatlas.org |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 1-Deoxyaustrocortirubin |

| (1S,3S)-Austrocortirubin |

| Auxarthrol A |

| Auxarthrol B |

| Auxarthrol E |

| Auxarthrol H |

| Bostrycin |

| This compound |

| Nigrosporin |

Mechanistic Investigations of Deoxybostrycin's Biological Activities

Anti-Oncogenic and Cytotoxic Mechanisms in Cellular Models

Deoxybostrycin, a tetrahydroanthraquinone compound derived from marine fungi, has been the subject of research for its potential biological activities, particularly its effects on cancer cells. nih.gov Mechanistic studies have begun to unravel how this compound exerts its cytotoxic and anti-oncogenic effects at the cellular level.

This compound has been demonstrated to inhibit the proliferation of various tumor cell lines in vitro. frontiersin.org This anti-proliferative activity is a key indicator of its potential as an anticancer agent. Studies on its close structural analogue, bostrycin, further support this, showing dose-dependent inhibition of cancer cell growth. oup.comoup.com Research on bostrycin revealed that it significantly inhibits the proliferation of human lung carcinoma A549 cells and other cancer cell lines. nih.govnih.govsmolecule.com The inhibition of cell proliferation by these compounds is often linked to their ability to interfere with the cell division cycle. oup.comoup.com

While the precise apoptotic mechanisms of this compound are not fully detailed in the available research, extensive studies on its analogue, bostrycin, provide significant insights. Bostrycin is recognized as a potent inducer of apoptosis. mdpi.com Its mechanism of action often involves a mitochondria-mediated pathway. oup.comoup.comnih.gov Key hallmarks of apoptosis induced by bostrycin include the generation of intracellular reactive oxygen species (ROS), which leads to oxidative stress, a decrease in the mitochondrial membrane potential, chromatin condensation, and DNA fragmentation. oup.comoup.comsmolecule.comsciprofiles.com

In yeast models, bostrycin-induced apoptosis occurs through a caspase-independent pathway that is dependent on the Apoptosis-Inducing Factor (AIF1p). oup.comoup.commdpi.com In human cancer cells, the pathways are more complex; for instance, in breast cancer cells, bostrycin induces apoptosis through the Akt/FOXO pathway. mdpi.comnih.gov In tongue squamous cell carcinoma, the process involves the mitochondrial pathway with the activation of proteins like BAX and Poly (ADP-ribose) polymerase (PRAP). nih.gov

The ability of a compound to disrupt the cell cycle is a crucial aspect of its anticancer activity. While specific studies detailing this compound's effect on cell cycle progression are limited, research on its analogue, bostrycin, shows a clear impact. Bostrycin can block cell cycle progression, primarily causing an arrest in the G0/G1 phase in a dose-dependent manner. oup.comoup.comnih.govnih.govsciprofiles.com This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. oup.com

In some cell lines, such as tongue squamous cell carcinoma, bostrycin has been observed to induce arrest at the G2/M phase. nih.govnih.gov The G1 phase arrest in human lung adenocarcinoma cells (A549) treated with bostrycin is linked to the downregulation of the PI3K/Akt signaling pathway and an increase in the activity of the p27 protein, a cyclin-dependent kinase inhibitor. nih.govnih.gov

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. mdpi.com Its efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. This compound has shown inhibitory effects against cell lines from various cancer types, including breast (MCF-7, MDA-MB-435), liver (HepG2), colon (HCT-116), and lung (A549). frontiersin.orgmdpi.com

The cytotoxic profile of this compound against several human cancer cell lines is detailed below.

| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| MDA-MB-435 | Melanoma / Breast Carcinoma | 3.1 | - | mdpi.com |

| HepG2 | Hepatocellular Carcinoma | 29.9 | 4.41 | frontiersin.orgmdpi.com |

| HCT-116 | Colorectal Carcinoma | 5.6 | - | mdpi.com |

| MCF-7 | Breast Adenocarcinoma | - | 4.76 | frontiersin.org |

| A549 | Lung Carcinoma | - | 2.44 | frontiersin.org |

| KB | Oral Carcinoma | - | 3.15 | frontiersin.org |

| Hep-2 | Laryngeal Carcinoma | - | 3.15 | frontiersin.org |

The specific molecular targets of this compound have not been fully elucidated in the reviewed literature. However, studies on its analogue, bostrycin, point to key signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt pathway is a significant target. nih.govnih.gov Downregulation of this pathway by bostrycin has been observed in human lung carcinoma A549 cells, contributing to cell cycle arrest and apoptosis. nih.govnih.gov In breast cancer cells, the Akt/FOXO pathway is implicated in bostrycin-induced apoptosis. mdpi.comnih.gov Furthermore, in tongue squamous cell carcinoma, bostrycin activates apoptosis-related signal proteins within the mitochondrial pathway, including Akt and BAX. nih.govnih.gov These findings suggest that compounds in the bostrycin family likely exert their anticancer effects by modulating critical signaling cascades that regulate cell growth, division, and death.

Cytotoxicity against Specific Human Cancer Cell Lines (e.g., MDA-MB-435, HepG2, HCT-116, MCF-7, A549)

Antimicrobial Modalities

In addition to its anticancer properties, this compound and its analogues exhibit antimicrobial activities. 4-Deoxybostrycin has been reported to possess anti-mycobacterial activity. researchgate.net Its parent compound, bostrycin, is known to be active against Gram-positive bacteria, such as Bacillus subtilis. oup.com The mechanisms underlying the antibacterial action of natural compounds can be diverse, including the inhibition of bacterial cell wall synthesis, disruption of cell membrane permeability and integrity, or the inhibition of essential processes like protein and nucleic acid synthesis. lumenlearning.commdpi.commdpi.com While the precise modality for this compound is not specified, its structural class, anthraquinones, is known to possess a range of antimicrobial effects.

Anti-Mycobacterial Mechanisms

This compound has demonstrated notable inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govsemanticscholar.org Its anti-mycobacterial action appears to be multifaceted, involving the modulation of gene expression and effectiveness against drug-resistant strains. nih.govsemanticscholar.orgresearchgate.net

Exposure of Mycobacterium tuberculosis H37Rv to this compound leads to significant alterations in its gene expression profile. nih.govsemanticscholar.org In one study, out of 3,875 genes analyzed, 119 showed significant changes in expression, with 52 being upregulated and 67 downregulated. semanticscholar.org These affected genes are involved in a wide range of cellular functions, including: semanticscholar.orgresearchgate.net

Metabolism (lipid, carbohydrate, coenzyme, and nucleotide)

Information storage and processing (DNA replication and translation)

Cellular processes and signal transduction

This broad impact on gene expression suggests that this compound does not have a single target but rather exerts its anti-tuberculosis effects through multiple pathways. semanticscholar.org The differential expression of some of these genes has been confirmed using quantitative real-time polymerase chain reaction (qRT-PCR). nih.govsemanticscholar.org This modulation of the mycobacterial transcriptome highlights the complex interaction between the compound and the bacterium's cellular machinery. fems-microbiology.org

Table 1: Impact of this compound on M. tuberculosis H37Rv Gene Expression

| Category | Number of Genes with Altered Expression |

|---|---|

| Total Genes Analyzed | 3,875 |

| Significantly Altered Genes | 119 |

| - Upregulated | 52 |

| - Downregulated | 67 |

| Functionally Known Genes with Altered Expression | 46 |

| - Upregulated | 24 |

| - Downregulated | 22 |

Data sourced from studies on the gene expression profile of M. tuberculosis H37Rv after treatment with 4-deoxybostrycin. nih.govsemanticscholar.org

A significant aspect of this compound's anti-mycobacterial activity is its effectiveness against multidrug-resistant (MDR) strains of M. tuberculosis. nih.govsemanticscholar.org Studies have shown that this compound can exhibit potent inhibition against clinical MDR-TB isolates, in some cases surpassing the activity of first-line anti-TB drugs. nih.govsemanticscholar.orgresearchgate.net

For instance, the minimum inhibitory concentration (MIC) of this compound against the MDR M. tuberculosis strain K2903531 was reported to be less than 5 µg/mL, while its MIC against the H37Rv strain was 15 µg/mL. researchgate.net This potent activity against resistant strains suggests that this compound's mechanism of action may differ from or be unaffected by the resistance mechanisms developed against conventional tuberculosis therapies. nih.govmdpi.com The ability to combat MDR-TB is of critical importance in the face of the growing global health threat posed by antibiotic resistance. nih.gov

Table 2: MIC of this compound against Mycobacterium Strains

| Mycobacterium Strain | Type | MIC (µg/mL) |

|---|---|---|

| M. tuberculosis H37Rv | Drug-Sensitive | 15 researchgate.net |

| M. tuberculosis K2903531 | MDR | < 5 researchgate.net |

| M. tuberculosis K0903557 (resistant to INH) | MDR | 30 semanticscholar.org |

| M. tuberculosis 0907961 | MDR | < 30 rsc.org |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Alterations in Gene Expression Profiles in Mycobacterium tuberculosis

Antibacterial Mechanisms

Beyond its anti-mycobacterial properties, this compound also exhibits a broader spectrum of antibacterial activity, particularly against Gram-positive bacteria.

This compound has demonstrated inhibitory activity against several Gram-positive bacteria. rsc.org Notably, it has been shown to be effective against Bacillus subtilis and Staphylococcus aureus. rsc.orgasm.org In some studies, its potent antibacterial activity against B. subtilis, S. aureus, and other Gram-positive bacteria was highlighted, with MIC values reported to be as low as 3.12 µM. rsc.org The ability to act against a range of Gram-positive pathogens underscores its potential as a broad-spectrum antibacterial agent. mdpi.comresearchgate.net

The precise molecular mechanisms underlying this compound's antibacterial activity are still under investigation. However, it is believed to interfere with essential bacterial cellular processes. jmchemsci.com Like many antimicrobial agents, its lipophilic nature may facilitate interaction with the bacterial cell membrane's lipid bilayer, potentially leading to membrane destabilization and leakage of cellular contents. jmchemsci.com Furthermore, it is hypothesized that this compound could target and inactivate key cellular enzymes or disrupt critical processes such as DNA replication and protein synthesis, leading to cellular dysfunction and death. jmchemsci.com Some antimicrobial compounds are known to interact with microbial membranes, leading to pore formation and the efflux of ions, which ultimately results in cell death. nih.gov

Spectrum of Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Antifungal Properties

In addition to its antibacterial activities, this compound has been reported to possess antifungal properties. rsc.org While some studies indicate it is inactive against certain fungi like Geotrichum candidum, others have noted its activity against various fungal species. asm.org For example, some anthraquinones have displayed moderate antifungal activity against fungi such as Trichophyton mentagrophytes and weak activity against Candida albicans and Cryptococcus neoformans. rsc.org The extent and spectrum of its antifungal action require further detailed investigation to fully characterize its potential in this area.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nigrosporin |

| Isoniazid |

| Rifampicin |

| Epirubicin |

| Bostrycin |

| Tetrahydrobostrycin |

| Physcion |

Antimalarial Activity Profiling

This compound, a natural tetrahydroanthraquinone compound, has been identified as possessing notable biological properties, including antimalarial activity. mdpi.comsemanticscholar.org This activity is a characteristic shared by several related anthraquinone and tetrahydroanthraquinone derivatives isolated from natural sources like marine fungi. mdpi.comrsc.orgdntb.gov.ua

Research into 4-deoxybostrycin, a closely related derivative, has provided specific insights into its potential as an antimalarial agent. Studies have confirmed its activity against mycobacteria and have also highlighted its previously reported antimalarial properties. semanticscholar.org The evaluation of natural products for such bioactivities is a critical area of drug discovery, with compounds like this compound being investigated as potential leads for new therapeutic agents. mdpi.commmv.orgnih.gov While specific IC50 values for this compound against Plasmodium falciparum are not consistently detailed in broader reviews, the repeated mention of its antimalarial capacity underscores its relevance in this field. mdpi.comsemanticscholar.org The general approach for screening involves testing compounds against asexual blood stages of the malaria parasite to determine their inhibitory concentrations. mmv.orgpensoft.net

Phytotoxic Mechanisms of Action

This compound and its analogs, such as bostrycin, are recognized as nonspecific phytotoxins. nih.govsemanticscholar.org These compounds have been isolated from fungi, including Alternaria eichhorniae, and have demonstrated phytotoxic effects on a range of plants. nih.govresearchgate.net The primary manifestation of this phytotoxicity is the induction of necrosis on the leaves of both host and non-host plants. nih.govsemanticscholar.org

The mechanism of action appears to be linked to a general disruption of cellular processes rather than a host-specific interaction. semanticscholar.orgresearchgate.net When applied to plant leaves, 4-deoxybostrycin can cause necrotic spots, indicating direct damage to plant tissues. nih.gov Furthermore, studies on related tetrahydroanthraquinone derivatives have shown that they can inhibit the growth of cultured plant cells, such as those from Nicotiana rustica. mdpi.com This suggests an interference with fundamental cellular activities required for growth and viability. The nonspecific nature of this toxicity implies that this compound likely affects a biochemical pathway common to a wide variety of plant species. nih.govresearchgate.net

General Metabolic and Enzymatic Interactions

This compound and related tetrahydroanthraquinones have a notable influence on core cellular energy metabolism, particularly processes linked to the mitochondrial electron transport chain (ETC). mdpi.com Mitochondria are central to cellular energy production, generating the majority of a cell's adenosine triphosphate (ATP) through oxidative phosphorylation. nih.govnih.gov This process involves the oxidation of metabolic fuels like NADH and the transfer of electrons through the ETC to a final electron acceptor, oxygen. nih.govkhanacademy.org

This compound's mechanism involves direct interaction with enzymatic systems responsible for processing reducing equivalents like NADH. mdpi.com Specifically, tetrahydroanthraquinones have been characterized as potent stimulators of NADH oxidation in mitochondria and as effective electron acceptors for diaphorase enzymes. mdpi.com

The electron transport chain's first component, Complex I (NADH-ubiquinone oxidoreductase), is the primary site for NADH oxidation in mitochondria. nih.govmdpi.commdpi.com This complex catalyzes the transfer of electrons from NADH to an acceptor molecule, typically ubiquinone. mdpi.com Compounds like this compound can function as artificial electron acceptors, intercepting electrons and thereby modulating the rate of NADH oxidation. mdpi.commdpi.com This functionality is defined by the ability to catalyze a redox reaction where NADH acts as the electron donor. ebi.ac.uk By accepting electrons, this compound facilitates the regeneration of NAD+ from NADH, which is a crucial step for maintaining the turnover of central catabolic pathways like glycolysis and the citric acid cycle. khanacademy.orgmdpi.com

A key biochemical feature of quinone-containing compounds, including the anthraquinone structure of this compound, is their ability to undergo redox cycling. researchgate.netnih.gov This process is a significant mechanism underlying their biological and toxicological effects. Redox cycling is initiated by the one-electron reduction of the quinone molecule to a semiquinone radical. researchgate.netnih.gov This reduction can be catalyzed by various cellular reductase enzymes, such as those within the mitochondrial ETC or cytochrome P450 systems. researchgate.net

The resulting semiquinone radical is highly reactive and can donate its extra electron to molecular oxygen (O₂), generating a superoxide anion radical (O₂•−). researchgate.netnih.gov In this step, the semiquinone is oxidized back to its original quinone form, allowing it to participate in another reduction cycle. This futile cycle leads to the persistent production of superoxide. researchgate.net Superoxide can then be converted, either spontaneously or via enzymes like superoxide dismutase, into hydrogen peroxide (H₂O₂). researchgate.net Subsequent reactions, such as the Fenton or Haber-Weiss reactions involving transition metals, can generate highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net This cascade of reactive oxygen species (ROS) can induce oxidative stress, leading to damage of vital cellular components like lipids, proteins, and DNA, which is a plausible mechanism for its phytotoxic and other biological activities. researchgate.netexplorationpub.com

Structure-activity Relationship Sar Studies of Deoxybostrycin and Its Derivatives

Correlating Specific Structural Modifications with Biological Efficacy

Research has demonstrated that modifications to the deoxybostrycin scaffold can significantly alter its biological efficacy, often leading to compounds with enhanced activity compared to the parent molecule nih.govmdpi.com. A series of this compound derivatives (compounds 2–22) were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, including MDA-MB-435 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) nih.govnih.govmdpi.com.

Many of these synthesized derivatives exhibited strong cytotoxic activity, with IC₅₀ values generally ranging from 0.62 to 10 µM nih.govnih.govmdpi.com. Notably, some modified compounds displayed superior antitumor activities compared to this compound itself, with certain derivatives, such as compounds 19 and 21, showing cytotoxicity comparable to that of the positive control, epirubicin, against the MDA-MB-435 cell line nih.govmdpi.com. For instance, compound 19 had an IC₅₀ of 0.66 µM, and compound 21 had an IC₅₀ of 0.62 µM against MDA-MB-435 cells nih.govmdpi.com.

The following table summarizes selected cytotoxic activities of this compound and its potent derivatives against various human cancer cell lines:

Table 1: Cytotoxic Activity of this compound and Selected Derivatives (IC₅₀ in µM)

| Compound | MDA-MB-435 | HepG2 | HCT-116 | References |

| This compound | 3.1 | 29.9 | 5.6 | frontiersin.org |

| Derivative 19 | 0.66 | - | - | nih.govmdpi.com |

| Derivative 21 | 0.62 | - | - | nih.govmdpi.com |

| Epirubicin (Positive Control) | 0.61 | - | - | nih.govmdpi.com |

Note: IC₅₀ values indicate the half-maximal inhibitory concentration, where lower values signify higher potency.

Identification of Critical Pharmacophoric Features for Target Interactions

While specific pharmacophoric models for this compound are not extensively detailed, insights can be drawn from studies on structurally related anthraquinones, particularly bostrycin analogues. A pharmacophore represents the essential spatial arrangement of molecular features required for a compound to interact with a specific biological target scirp.orglilab-ecust.cn. For bostrycin and its analogues, the tetrahydroaromatic ring, along with its polyhydroxyl groups, has been identified as a key pharmacophore mdpi.com. Studies suggest that the hydroxyl groups at positions C-1 and/or C-10 in bostrycin are not essential for its cytotoxic activity mdpi.com. This implies that the core anthraquinone scaffold with specific hydroxylations and the integrity of the tetrahydroaromatic ring are crucial for the observed biological effects of these compounds, including this compound mdpi.com.

Impact of Substituent Nature and Position on Cytotoxic and Antimicrobial Potencies

The nature and position of substituents on the this compound scaffold profoundly influence its cytotoxic and antimicrobial potencies. Detailed research findings highlight several key observations:

C-6 and C-7 Substitutions: Dialkylthio-substituted this compound derivatives at the C-6 and C-7 positions demonstrated excellent cytotoxic activity across all three human cancer cell lines (MDA-MB-435, HepG2, and HCT-116), with IC₅₀ values ranging between 0.62 µM and 6.49 µM nih.gov.

Benzylamino Derivatives: Compared to simple benzylamino derivative 12, p-methoxy and p-fluorine substituted benzylamino derivatives (13 and 14) showed higher cytotoxic activity against the HCT-116 cell line nih.gov.

Amino Group Nature: Derivatives bearing tertiary amino groups generally exhibited better cytotoxic activity than those with secondary amino groups mdpi.com.

Alkylamino Chain Length: Longer alkylamino substituents appeared to be beneficial for anticancer activity, as exemplified by compound 12, which showed significantly improved activity against MDA-MB-435, A549, and HCT-116 cells mdpi.com.

Phenylamino Substitution: Phenylamino-substituted derivative 15 displayed better antiproliferative activity than most other primary amine-substituted derivatives against A549 and HCT-116 cells mdpi.com.

Piperidine Substitution: A larger group substituted at the 6-piperidine position, as seen in derivative 22, was found to be helpful for activity, with compound 22 exhibiting comparable activity to epirubicin against MDA-MB-435, A549, and HCT-116 cells mdpi.com.

Beyond cytotoxicity, this compound itself has shown notable antimicrobial properties. It exhibits good anti-mycobacterial activity, demonstrating a better inhibitory effect on clinical multidrug-resistant M. tuberculosis strains (K2903531 and 0907961) than the first-line anti-tuberculosis drug, nigrosporin researchgate.netnih.gov. In Kirby-Bauer disk diffusion susceptibility tests, both 4-deoxybostrycin and nigrosporin showed inhibition zone sizes over 25 mm against mycobacteria, especially Mycobacterium tuberculosis researchgate.netresearchgate.net.

Comparative SAR Analysis with Analogues (e.g., Bostrycin, Nigrosporin)

This compound is structurally related to other anthraquinone compounds like bostrycin and nigrosporin B, and comparative SAR analyses provide valuable insights into their shared and distinct biological profiles.

Cytotoxic Activity: this compound (often referred to as 4-deoxybostrycin or 10-deoxybostrycin in various studies) and nigrosporin B are considered analogues of bostrycin researchgate.netmdpi.comresearchgate.net. Bostrycin analogues, including this compound and nigrosporin B, have shown comparable cytotoxic activity to the parent compound bostrycin against a range of tested cancer cell lines, with some exceptions mdpi.com. For example, compound 3 (nigrosporin B) showed slightly reduced activity against HepG2 cells compared to bostrycin mdpi.com.

Antimicrobial Activity: this compound and nigrosporin have both demonstrated significant anti-mycobacterial activity researchgate.netnih.govresearchgate.net. In some instances, 4-deoxybostrycin has exhibited superior inhibitory effects against multidrug-resistant M. tuberculosis strains when compared to standard anti-tuberculosis drugs like streptomycin, rifampicin, and ethambutol researchgate.netnih.gov. Nigrosporin B itself has shown strong antibacterial activity against Bacillus subtilis (MIC = 312 nM) and Bacillus cereus (MIC = 312 nM) mdpi.com. An acetylated derivative of nigrosporin B (compound 125) further enhanced this activity against B. cereus and Vibrio anguillarum, with MIC values of 48.8 nM and 97.5 nM, respectively mdpi.com. The SAR for nigrosporin B suggests that the cycloaliphatic ring C and the aromatic ring B are crucial for its antibacterial activity, while the hydroxyl groups at C-4, C-9, and C-10 are not essential for this effect mdpi.com.

These comparative studies underscore the potential of the anthraquinone scaffold, particularly this compound and its analogues, as a source for developing novel therapeutic agents with tailored biological activities through strategic structural modifications.

Advanced Methodologies and Computational Approaches in Deoxybostrycin Research

Application of Transcriptomics and Proteomics for Mechanistic Elucidation

Transcriptomics and proteomics are powerful "omics" technologies utilized to gain comprehensive insights into the cellular responses and molecular pathways modulated by bioactive compounds like Deoxybostrycin. Transcriptomic analysis, which involves studying the entire set of RNA transcripts in a cell, can reveal changes in gene expression profiles upon exposure to this compound, thereby indicating affected cellular processes. For instance, studies on 4-deoxybostrycin have demonstrated its ability to influence the expression of genes in Mycobacterium tuberculosis H37Rv. Specifically, 4-deoxybostrycin affects genes involved in nucleotide, lipid, energy, coenzyme, and carbohydrate metabolism, as well as information storage, suggesting a multifaceted antimycobacterial mechanism at the genetic level.

Proteomics, the large-scale study of proteins, complements transcriptomics by identifying changes in protein abundance, modifications, and interactions, providing a direct view of the functional machinery of the cell. These approaches are instrumental in isolating and identifying cellular receptors for biologically active natural products, facilitating subsequent rational drug design, and offering valuable information regarding underlying biochemical and cellular processes.

High-Throughput Screening Techniques for Biological Activity Assessment

High-throughput screening (HTS) is a cornerstone in drug discovery, enabling the rapid and automated assessment of large libraries of compounds for specific biological activities. This technique is particularly valuable for compounds like this compound, which exhibit a range of activities. HTS involves screening thousands or even millions of compounds against a biological target or cellular phenotype using miniaturized assays and robotics.

In the context of this compound, HTS can be employed to:

Identify and confirm bioactivity: Quickly screen this compound and its derivatives for their known activities, such as antimycobacterial or cytotoxic effects against various cancer cell lines.

Determine potency: Conduct dose-response screening to determine quantitative measures like IC50 or MIC values, providing a more precise estimation of the compound's effect.

Explore new targets: Identify novel biological targets or pathways modulated by this compound by screening against a diverse panel of assays.

For example, 4-deoxybostrycin has shown significant antimycobacterial activity, with reported inhibition zones of over 25 mm in Kirby-Bauer disk diffusion susceptibility tests against M. tuberculosis H37Rv and MDR M. tuberculosis strains. Its inhibitory effects against clinical multidrug-resistant (MDR) Mycobacterium tuberculosis strains have been reported with MIC values less than 15.7 μM.

Table 1: Antimycobacterial Activity of 4-Deoxybostrycin

| Assay Method | Organism / Strain | Result | Source |

| Kirby-Bauer disk diffusion susceptibility | M. tuberculosis H37Rv, MDR M. tuberculosis K2903531 | Zone of inhibition = 25 mm | |

| Absolute concentration susceptibility test | Clinical MDR M. tuberculosis strains | Inhibitory effects (MIC < 15.7 μM) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding interactions between a ligand (e.g., this compound) and its target protein at an atomic level. These in silico methods are crucial for understanding the molecular basis of this compound's biological activities and for guiding structural modifications.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. It estimates the binding affinity and identifies key residues involved in the interaction. For instance, in silico studies investigating the antimycobacterial activity of anthraquinones, which include 4-deoxybostrycin, have utilized molecular docking to identify potential inhibitors of essential enzymes in M. tuberculosis, such as β-ketoacyl-acyl carrier protein reductase (MabA).

Molecular Dynamics Simulations: MD simulations extend docking studies by simulating the time-dependent behavior of the ligand-protein complex, providing insights into its stability, conformational changes, and dynamic interactions in a more realistic environment. The stability of the protein-ligand complex can be evaluated over nanosecond simulations, offering a dynamic assessment of binding. These simulations help confirm the stability of predicted binding poses and provide a deeper understanding of the molecular forces driving the interaction.

In Silico Approaches for this compound Analogue Design

In silico approaches play a pivotal role in the rational design and optimization of this compound analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. These computational methods significantly reduce the time and cost associated with traditional drug discovery.

Key in silico methodologies applied to analogue design include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of activity for new, untested analogues.

Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a molecule required for its biological activity, which can then be used to virtually screen databases for new compounds with similar features.

Virtual Screening: Large chemical libraries can be rapidly screened computationally against a target or a pharmacophore model to identify potential hits or leads for synthesis and experimental validation.

Fragment-Based Drug Design (FBDD): This approach involves identifying small chemical fragments that bind weakly to a target and then growing or linking them to create more potent compounds.

Research has demonstrated the synthesis and evaluation of numerous this compound derivatives for their in vitro cytotoxic activity against various human cancer cell lines, including MDA-MB-435, HepG2, and HCT-116. Many of these derivatives exhibited strong cytotoxicity, with IC50 values ranging from 0.62 to 10 μM. Some modified compounds even displayed comparable or superior antitumor activities compared to the parent compound this compound, and in some cases, to positive controls like epirubicin. For instance, compounds 19 and 21 (this compound derivatives) showed IC50 values of 0.66 μM and 0.62 μM against the MDA-MB-435 cell line, respectively, which were comparable to epirubicin. This highlights the utility of in silico methods in guiding the structural modification and optimization of this compound to enhance its therapeutic potential.

Table 2: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

| Compound (Derivative) | MDA-MB-435 (IC50, μM) | HepG2 (IC50, μM) | HCT-116 (IC50, μM) | Source |

| This compound (Parent) | >10 (implied, derivatives are better) | >10 (implied) | >10 (implied) | |

| Compound 19 | 0.66 | <10 | <10 | |

| Compound 21 | 0.62 | <10 | <10 | |

| Epirubicin (Control) | Comparable to 0.62-0.66 | <10 | <10 | |

| Note: Specific IC50 values for HepG2 and HCT-116 for compounds 19 and 21 were not explicitly provided in the snippet, only that "most of the this compound derivatives showed good to excellent cytotoxic activity against the three tested cancer cell lines with IC50 < 10 μM." |

Future Research Directions and Translational Perspectives for Deoxybostrycin

Deeper Elucidation of Specific Molecular Targets and Action Pathways

Understanding the precise molecular targets and pathways through which deoxybostrycin exerts its biological effects is paramount for its rational development as a drug. Current research indicates that this compound exhibits cytotoxicity against various cancer cell lines, including MCF-7, MDA-MB-435, A549, HepG2, HCT-116, Hep-2, and KB cells frontiersin.orgfrontiersin.orgnih.govmdpi.com. For instance, this compound has shown inhibitory effects on the proliferation of these tumor cell lines with varying IC₅₀ values nih.gov.

Table 1: In vitro Cytotoxicity of this compound Against Various Cancer Cell Lines nih.gov

| Cell Line | IC₅₀ (µg·mL⁻¹) |

| MCF-7 | 4.76 |

| Hep G2 | 4.41 |

| A549 | 2.44 |

| KB | 3.15 |

| Hep-2 | 3.15 |

| MCF-7/Adr | 5.46 |

Beyond its anticancer activity, this compound has demonstrated anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains nih.gov. Studies have shown that 4-deoxybostrycin significantly alters the expression of 119 genes in M. tuberculosis H37Rv, with 46 functionally known genes involved in metabolism, information storage and processing, and cellular processes being affected nih.gov. Further research should focus on identifying the specific proteins or enzymes directly modulated by this compound, employing techniques such as target fishing, proteomics, and interactomics scielo.org.mx. Elucidating these pathways could reveal novel therapeutic strategies and minimize off-target effects frontiersin.org.

Exploration of Additional Biological Activities and Therapeutic Potentials

While this compound is recognized for its cytotoxic and anti-mycobacterial properties, its full spectrum of biological activities remains largely unexplored frontiersin.orgresearchgate.netfrontiersin.orgnih.govnih.gov. Natural products, including anthraquinones like this compound, often possess a wide range of pharmacological effects, such as anti-inflammatory, antioxidant, and antiviral activities frontiersin.orgontosight.aimdpi.comnih.govmdpi.comjournalsarjnp.comfrontiersin.org. Future research should systematically screen this compound for these and other potential activities, including but not limited to:

Antioxidant Activity: Given that many anthraquinones exhibit antioxidant properties, investigating this compound's ability to scavenge free radicals or modulate oxidative stress pathways could uncover new therapeutic applications frontiersin.orgmdpi.comnih.govjournalsarjnp.com.

Anti-inflammatory Effects: Exploring its impact on inflammatory mediators and pathways could position it as a candidate for inflammatory diseases frontiersin.orgmdpi.comnih.govjournalsarjnp.comfrontiersin.org.

Antifungal and Antiviral Properties: Although primarily studied for its anti-mycobacterial action, a broader assessment of its antimicrobial spectrum against other pathogens, including fungi and viruses, is warranted ontosight.aijournalsarjnp.comfrontiersin.orgdigitellinc.com.

Such expanded investigations could reveal novel therapeutic potentials, particularly for complex diseases where multi-target modulation is beneficial mdpi.com.

Strategies for Structural Optimization and Potency Enhancement

Structural optimization is a critical step in drug development to enhance potency, selectivity, and pharmacokinetic properties while minimizing undesirable effects mdpi.combiobide.com. This compound, as a natural product, can serve as a scaffold for the synthesis of novel derivatives with improved pharmacological profiles frontiersin.orgresearchgate.netmdpi.comresearchgate.net. Preliminary structure-activity relationship (SAR) studies on bostrycin derivatives, which are structurally related to this compound, have indicated that modifications at specific positions (e.g., C-2, C-3, C-6, C-7) can significantly enhance cytotoxicity mdpi.com.

Table 2: Examples of Structural Modifications and Their Potential Impact (Based on Bostrycin Derivatives) mdpi.com

| Modification Type | Position(s) | Observed Impact on Cytotoxicity |

| Dioxylcarbonyl groups | C-2, C-3 | Enhanced |

| Tertiary amino groups | C-6 | Enhanced |

| Alkylthio groups | C-6, C-7 | Enhanced |

Future strategies should involve:

Rational Design: Utilizing computational chemistry and molecular modeling to predict favorable structural modifications that enhance binding affinity to identified targets and improve drug-like properties scielo.org.mxbiobide.com.

Combinatorial Synthesis: Developing libraries of this compound analogs with systematic variations to explore a broader chemical space and identify compounds with superior potency and selectivity mdpi.com.

Prodrug Approaches: Designing prodrugs to improve solubility, bioavailability, or targeted delivery, thereby overcoming potential limitations of the parent compound biobide.com.

Nanotechnology: Incorporating this compound into nanocarriers could improve its bioavailability and targeted delivery, especially for indications like cancer or tuberculosis, where localized drug delivery can enhance efficacy and reduce systemic exposure nih.govresearchgate.net.

Advances in Biosynthetic Pathway Engineering for Scalable Production

The limited availability of natural products from their native sources often poses a significant challenge for large-scale production and commercialization digitellinc.comnih.gov. This compound is isolated from fungi, and the production yields from these natural sources can be low nih.govresearchgate.net. Advances in synthetic biology and metabolic engineering offer promising avenues for scalable and sustainable production digitellinc.comnih.govrsc.orgengineering.org.cnnih.gov.

Key research directions include:

Elucidation of Biosynthetic Pathway: Fully mapping the enzymatic steps and genes involved in this compound biosynthesis in its native fungal producers. This involves genomics, transcriptomics, and metabolomics approaches nih.govrsc.orgnih.gov.

Heterologous Expression: Engineering robust microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae) to express the entire biosynthetic pathway of this compound digitellinc.comnih.govnih.gov. This can enable controlled fermentation for high-yield production.

Pathway Optimization: Employing metabolic engineering strategies such as gene overexpression, gene knockout, and enzyme engineering to enhance flux towards this compound production and minimize shunt products digitellinc.comnih.govrsc.orgnih.gov.

Synthetic Biology Approaches: Utilizing advanced synthetic biology tools to design and construct novel pathways or optimize existing ones for efficient this compound synthesis, potentially leading to "new-to-nature" analogs digitellinc.comengineering.org.cnnih.gov.

Addressing Challenges in Research Models and Bridging in vitro to in vivo Understanding

A significant challenge in natural product research is effectively translating promising in vitro findings to successful in vivo outcomes researchgate.netnih.gov. While this compound has shown potent in vitro activities, comprehensive in vivo studies are crucial to validate its efficacy, understand its pharmacokinetics (absorption, distribution, metabolism, and excretion), and assess its systemic effects nih.govresearchgate.netnih.govyoutube.com.

Future research should address these challenges by:

Developing Advanced in vitro Models: Utilizing more physiologically relevant in vitro models, such as 3D cell cultures, organoids, or microfluidic systems, which better mimic the complex cellular environment and tissue architecture in vivo nih.gov.

Employing Diverse in vivo Models: Conducting studies in a range of animal models, including zebrafish, mice, and other relevant species, to evaluate efficacy, bioavailability, and potential interactions within a whole organism mdpi.combiobide.comnih.govyoutube.com. For anti-mycobacterial studies, appropriate infection models are essential.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly investigating the PK/PD profile of this compound to understand how its concentration in the body correlates with its biological effects over time biobide.comyoutube.com. This includes assessing its stability and metabolism in vivo biobide.com.

Biomarker Identification: Identifying and validating biomarkers that can predict response to this compound treatment, which will be critical for future translational and clinical studies nih.gov.

Addressing Bioavailability Issues: Many natural products suffer from low bioavailability nih.govresearchgate.net. Research should focus on formulation strategies to improve absorption and distribution in vivo, potentially through nanotechnology or other drug delivery systems nih.govresearchgate.net.

By systematically addressing these research directions, the scientific community can pave the way for this compound's potential translation into a valuable therapeutic agent.

Q & A

Q. What are the key structural features of deoxybostrycin critical for its antitumor activity?

- Methodological Answer : To identify structural determinants, synthesize derivatives with modifications at specific positions (e.g., C-2, C-3, C-6, C-7) and evaluate cytotoxicity against cancer cell lines (e.g., MDA-MB-435, HepG2). Compare IC50 values to establish structure-activity relationships (SAR). For example, hydroxylation at C-3 enhances activity, while methylation at C-7 reduces potency . Spectral data (IR, UV, NMR) and molecular docking can further validate interactions with biological targets .

Q. How can this compound be isolated and characterized from marine-derived fungi?

- Methodological Answer : Use column chromatography and HPLC for purification from mangrove endophytic fungi (e.g., Nigrospora sp.). Confirm purity via HPLC-MS and structural identity through H NMR, C NMR, and X-ray crystallography. Reference spectral databases to distinguish this compound from analogues like bostrycin or austrocortinin .

Q. What experimental models are suitable for preliminary cytotoxicity screening of this compound derivatives?

- Methodological Answer : Employ in vitro assays such as MTT or SRB on adherent cancer cell lines (e.g., HCT-116 for colon cancer). Include positive controls (e.g., epirubicin) and validate results with dose-response curves. Ensure replication (n ≥ 3) to account for biological variability .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound derivatives across studies be reconciled?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell line specificity, assay protocols). For example, compound 19 showed IC50 = 0.66 μM in MDA-MB-435 but lower potency in HepG2, suggesting cell-type-dependent mechanisms . Validate findings using orthogonal assays (e.g., apoptosis markers, mitochondrial membrane potential) and cross-reference with transcriptomic profiling .

Q. What strategies optimize the synthesis of this compound derivatives with enhanced bioavailability?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonation) at non-essential positions to improve solubility. Use click chemistry or esterification for targeted delivery. Assess pharmacokinetics via in vivo models (e.g., murine xenografts) and compare plasma half-life to parent compounds .

Q. How do this compound analogues interact with mitochondrial electron transport chains?

- Methodological Answer : Perform respirometry assays on isolated mitochondria to measure NADH oxidation rates. Use inhibitors (e.g., rotenone) to pinpoint complex I/III interactions. Couple with proteomic analysis to identify binding partners (e.g., diaphorase enzymes) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing SAR data in this compound studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values across derivatives. Report confidence intervals and effect sizes to avoid overinterpretation .

Q. How should researchers address batch-to-batch variability in this compound isolation?

- Methodological Answer : Standardize fungal fermentation conditions (e.g., pH, temperature) and document extraction yields. Implement QC protocols via LC-MS to monitor purity ≥95%. Cross-validate biological activity across multiple batches .

Data Presentation & Reproducibility

Q. What minimal data must be included to ensure reproducibility of this compound synthesis?

Q. How can conflicting mechanistic hypotheses about this compound’s antitumor effects be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.